![molecular formula C22H21FN2O3 B2443079 2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631868-06-9](/img/structure/B2443079.png)
2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as thiazolecarboxamides . Its molecular formula is C25H29FN2O4 and its molecular weight is 440.5 g/mol.
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is a key step in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring which bears a carboxylic acid amide group . The optimized geometry is found in a local minimum on the potential energy hypersurface .Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters is a significant chemical reaction involved in the synthesis of this compound . This reaction is not well developed and is underexplored for unactivated alkyl and especially primary alkyl boronic esters .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³. It has a boiling point of 490.7±45.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±1.2 mmHg at 25°C. The enthalpy of vaporization is 75.7±3.0 kJ/mol. The flash point is 250.6±28.7 °C .科学的研究の応用
Environmental and Health Impact Studies
Environmental Exposure to Pesticides : Research conducted in South Australia investigated the environmental exposure of preschool children to organophosphorus (OP) and pyrethroid (PYR) pesticides, highlighting concerns about developmental neurotoxicity and the importance of understanding general population exposure to inform public health policy (Babina et al., 2012).
Skin Response to Chemical Irritants : A study comparing the irritancy of various chemical structures in humans and rabbits found differences in response, indicating the complexity of assessing chemical irritancy and the importance of considering human-specific reactions (Phillips et al., 1972).
Pharmacokinetics and Drug Interactions
Medication Metabolism and Interaction : Investigations into drug metabolism, such as the study of azapropazone's effect on digitoxin elimination, offer insights into how complex compounds interact within the body, affecting therapeutic outcomes (Faust-Tinnefeldt & Gilfrich, 1977).
Vitamin E Treatment for Chemotherapy-induced Erythrodysesthesia : A study on the treatment of palmar-plantar erythrodysesthesia (PPE), a side effect of chemotherapy, with vitamin E without reducing the dose of the chemotherapy drugs, highlights the exploration of supportive treatments in oncology (Kara, Şahin, & Erkişi, 2006).
Environmental Contaminants and Human Health
- Prenatal Exposure to Pesticides and PCBs : The study of prenatal exposure to pollutants such as PCBs and pesticides and their effects on birth outcomes underscores the significance of environmental contaminants on developmental health (Wolff et al., 2007).
将来の方向性
特性
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-24(2)12-5-13-25-19(14-8-10-15(23)11-9-14)18-20(26)16-6-3-4-7-17(16)28-21(18)22(25)27/h3-4,6-11,19H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHKQEVITGIHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

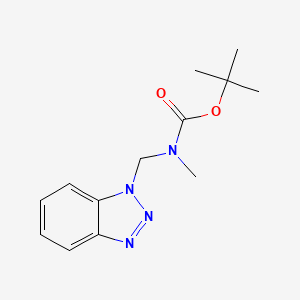
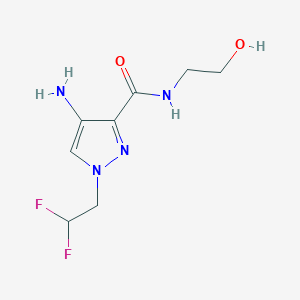
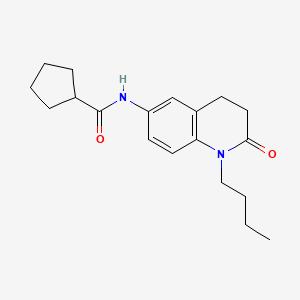
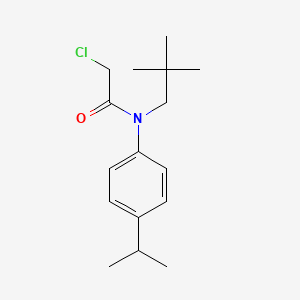
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2443007.png)

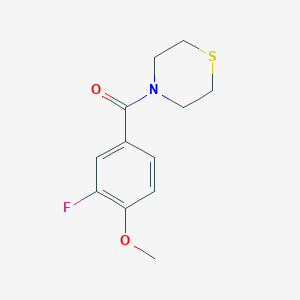
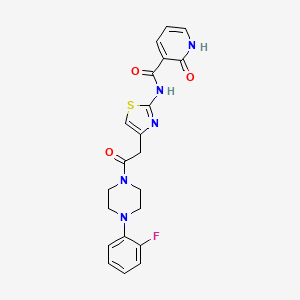
![4-(tert-butyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2443013.png)
![1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2443014.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2443015.png)
![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2443016.png)
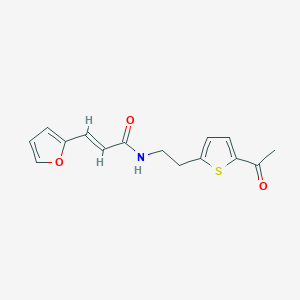
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443019.png)